![molecular formula C24H22N2O4S2 B2673389 N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-63-0](/img/structure/B2673389.png)
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-methoxyphenyl)sulfonyl)propanamide” is a complex organic compound. It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications . Benzothiazole and its derivatives have been used in various fields, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives has received much attention due to their wide range of applications . For instance, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield . The synthesis of such compounds was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex. For instance, a related compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2, has a monoclinic crystal structure .Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The title compound was synthesized as described above; yield 65%, 1H NMR (DMSO-d6, 500 MHz): δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H); 13C NMR (DMSO-d6, 125 MHz): 143.1, 141.6, 139.7, 130.4, 130.3, 130.0, 129.7, 129.4, 129.3, 127.6, 126.5, 43.6, 21.4; MS (ESI): m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, a related compound, 1-Phenyl- N -(benzothiazol-2-yl)methanimine, has a yield of 96% and a melting point of >350°C .Scientific Research Applications
Anticancer Activity
Compounds with a benzothiazole core have been found to exhibit anticancer activity . For instance, a flurbiprofen derivative was synthesized by a reaction between benzo[d]thiazol-2-amine and flurbiprofen, which was fully analyzed and characterized . This suggests that our compound could potentially be used in the development of new anticancer drugs.
Antimicrobial Activity
Benzothiazole derivatives have been reported to possess antimicrobial properties . Therefore, “N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methoxybenzenesulfonyl)propanamide” could potentially be used in the development of new antimicrobial agents.
Antifungal Activity
In addition to their antimicrobial properties, benzothiazole derivatives have also been found to exhibit antifungal activity . This suggests another potential application for our compound in the development of antifungal drugs.
Antiviral Activity
Benzothiazole derivatives have been found to possess antiviral properties . This suggests that our compound could potentially be used in the development of new antiviral drugs.
Neuroprotective Activity
Compounds with a benzothiazole core have been found to exhibit neuroprotective action . This suggests that “N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methoxybenzenesulfonyl)propanamide” could potentially be used in the treatment of neurodegenerative diseases.
Anticonvulsant Activity
Benzothiazole derivatives have been reported to possess anticonvulsant properties . Therefore, our compound could potentially be used in the development of new anticonvulsant drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-30-19-11-13-20(14-12-19)32(28,29)16-15-23(27)26(17-18-7-3-2-4-8-18)24-25-21-9-5-6-10-22(21)31-24/h2-14H,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKAEYUEFIDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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